3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid 3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16686357
InChI: InChI=1S/C12H19NO6/c1-5-6-18-10(16)8(7-9(14)15)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,15)
SMILES:
Molecular Formula: C12H19NO6
Molecular Weight: 273.28 g/mol

3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid

CAS No.:

Cat. No.: VC16686357

Molecular Formula: C12H19NO6

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid -

Specification

Molecular Formula C12H19NO6
Molecular Weight 273.28 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid
Standard InChI InChI=1S/C12H19NO6/c1-5-6-18-10(16)8(7-9(14)15)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,15)
Standard InChI Key IAEZDRCCBIEBCS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC=C

Introduction

3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid is an organic molecule characterized by its tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a ketone functional group, and a prop-2-en-1-yloxy substituent on a butanoic acid backbone. This compound is structurally significant in organic synthesis, particularly for peptide chemistry and as an intermediate in the preparation of biologically active molecules.

Structural Information

  • Molecular Formula: C12H19NO6

  • Molecular Weight: 273.28 g/mol

  • Key Functional Groups:

    • Tert-butoxycarbonyl (Boc) group: Protects the amino functionality during chemical reactions.

    • Ketone group: Contributes to the compound's reactivity in nucleophilic addition reactions.

    • Prop-2-en-1-yloxy group: Provides a reactive alkene functionality for further derivatization.

Synthesis Pathways

The synthesis of 3-[(tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid typically involves the following steps:

  • Formation of the Boc-protected amino group: A reaction between tert-butyl dicarbonate and an amine precursor under basic conditions.

  • Introduction of the prop-2-en-1-yloxy group: Typically achieved via esterification or etherification reactions.

  • Functionalization of the carbonyl group: Oxidation or acylation methods are used to introduce the ketone functionality.

Applications and Uses

  • Peptide Synthesis:
    The Boc group serves as a protecting agent for amino groups during peptide bond formation, preventing side reactions.

  • Pharmaceutical Intermediates:
    This compound can act as a precursor in synthesizing drugs with biological activity due to its functional versatility.

  • Organic Synthesis:
    The reactive ketone and alkene functionalities allow for diverse chemical modifications, making it valuable in research and development.

Analytical Data

To confirm the identity and purity of 3-[(tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid, various analytical techniques are employed:

  • NMR Spectroscopy (Proton and Carbon):

    • Proton NMR reveals signals corresponding to tert-butyl protons (~1.4 ppm), alkene protons (~5–6 ppm), and acidic protons (~10–12 ppm).

    • Carbon NMR shows peaks for carbonyl carbons (~175 ppm), Boc carbons (~80 ppm), and alkene carbons (~120–140 ppm).

  • Infrared Spectroscopy (IR):

    • Strong absorption at ~1700 cm⁻¹ (C=O stretch from ketone).

    • Broad absorption at ~3300 cm⁻¹ (N-H stretch).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 273 confirms molecular weight.

Safety and Handling

Hazard ClassificationDetails
GHS Signal WordWarning
Precautionary StatementsAvoid inhalation, ingestion, or skin contact; use gloves and protective eyewear.
Storage ConditionsStore in a cool, dry place away from moisture and strong acids/bases.

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